2,5,6-Trimethylbenzoselenazole

Description

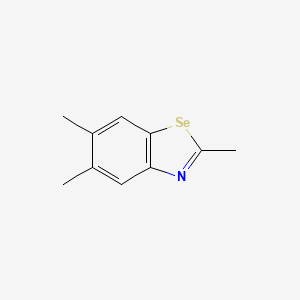

2,5,6-Trimethylbenzoselenazole (CAS: 2946-20-5) is a selenium-containing heterocyclic compound with the molecular formula C₁₀H₁₁NSe and a molecular weight of 232.21 g/mol . It belongs to the benzoselenazole family, characterized by a benzene ring fused to a selenazole moiety (a five-membered ring containing selenium and nitrogen). The compound features methyl substituents at the 2nd, 5th, and 6th positions, which influence its electronic and steric properties. Industrial suppliers like BuGuCh & Partners (Germany) list it as part of their specialty chemical offerings, highlighting its niche applications in materials science or pharmaceutical intermediates .

Properties

CAS No. |

2946-20-5 |

|---|---|

Molecular Formula |

C10H11NSe |

Molecular Weight |

224.17 g/mol |

IUPAC Name |

2,5,6-trimethyl-1,3-benzoselenazole |

InChI |

InChI=1S/C10H11NSe/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3 |

InChI Key |

LCZZKJPVZHCFMK-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)[Se]C(=N2)C |

Canonical SMILES |

CC1=CC2=C(C=C1C)[Se]C(=N2)C |

Other CAS No. |

2946-20-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related heterocycles, including benzothiazoles, benzoxadiazoles, and benzimidazoles, which differ in heteroatoms (S, O, or additional N) and substituent patterns. Key differences include:

Heteroatom Influence :

- Selenium vs. Sulfur/Oxygen : Selenium’s larger atomic radius and polarizability enhance electron delocalization in benzoselenazoles compared to sulfur-containing benzothiazoles or oxygen-containing benzoxadiazoles. This impacts redox behavior and optoelectronic properties .

- Nitrogen-rich Analogues : Benzimidazoles (e.g., 2,5,6-Trimethylbenzimidazole, CAS 3363-56-2) replace selenium with a second nitrogen atom, increasing basicity and altering hydrogen-bonding capabilities .

Research Findings

- Benzoxadiazoles: Derivatives like 9a–9d () exhibit high melting points (175–206°C) and strong luminescence, attributed to extended π-conjugation from ethynyl linkages.

- Benzothiazoles : Chlorinated derivatives (e.g., 2,5,6-Trichlorobenzo[d]thiazole) serve as intermediates in Suzuki-Miyaura reactions due to halogen reactivity, whereas methylated benzoselenazoles may prioritize stability over reactivity .

- Benzimidazoles : Nitrogen-rich analogues are prevalent in drug design (e.g., antiviral agents), whereas selenium’s redox activity in benzoselenazoles could favor catalytic or antioxidant applications .

Key Limitations and Opportunities

- Data Gaps : Specific physicochemical data (e.g., melting points, spectral profiles) for 2,5,6-Trimethylbenzoselenazole are absent in the provided evidence, necessitating experimental validation.

- Synthetic Potential: The Sonogashira coupling methodology used for benzoxadiazoles () could be extended to functionalize benzoselenazoles with alkynyl groups for optoelectronic materials.

- Applications : Selenium’s unique properties position benzoselenazoles as candidates for organic semiconductors, photovoltaics, or bioactive molecules, though toxicity considerations must be addressed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.